molecular formula C19H25ClN4O5 B2408792 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 874805-04-6

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

货号: B2408792
CAS 编号: 874805-04-6
分子量: 424.88
InChI 键: XIMKEWKKERYSEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N1-((3-(4-Chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzoyl-substituted oxazolidinone core at the N1 position and a 2-morpholinoethyl group at the N2 position. The 4-chlorobenzoyl group may enhance lipophilicity and target binding, while the morpholinoethyl moiety could improve solubility and pharmacokinetic properties compared to simpler alkylamines.

属性

IUPAC Name

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O5/c20-15-3-1-14(2-4-15)19(27)24-9-12-29-16(24)13-22-18(26)17(25)21-5-6-23-7-10-28-11-8-23/h1-4,16H,5-13H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMKEWKKERYSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial research.

Chemical Structure and Properties

The molecular formula for N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is C19H25ClN4O5, with a molecular weight of approximately 424.9 g/mol . The structure includes:

  • Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.
  • Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with biological membranes.
  • Morpholinoethyl Group : May contribute to the compound's pharmacokinetic properties.

The primary mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with bacterial ribosomes, specifically targeting the 50S subunit. This interaction inhibits protein synthesis, making it effective against various bacterial strains, including those resistant to traditional antibiotics .

Biological Activity

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its biological activity compared to related compounds:

Compound NameStructure FeaturesBiological Activity
LinezolidOxazolidinone core with varied substituentsBroad-spectrum antibiotic
TedizolidSimilar core with additional modificationsEffective against resistant bacteria
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamideContains a chlorobenzoyl and morpholino groupPotential antibacterial properties

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
  • Structure-Activity Relationship (SAR) : Modifications in the oxazolidinone structure significantly influenced the compound's potency. For example, variations in the substituents on the benzoyl group were found to enhance or diminish antibacterial activity .
  • In Vivo Studies : Animal model studies indicated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic use in treating resistant infections .

Synthesis and Optimization

The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:

  • Preparation of Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with chlorobenzoyl chloride under basic conditions.
  • Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative, which is synthesized from oxalyl chloride and morpholinoethylamine.

Optimization strategies include using high-throughput screening to identify optimal solvents and catalysts, enhancing yield and purity during synthesis .

相似化合物的比较

Comparative Analysis with Structurally Related Oxalamide Derivatives

Oxalamide derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison of the target compound with structurally similar analogs from the literature.

Structural Features and Substituent Effects

The target compound’s distinct features include:

  • N1 Substituent: A 3-(4-chlorobenzoyl)oxazolidin-2-ylmethyl group. The oxazolidinone ring is a five-membered heterocycle known for conformational rigidity and antimicrobial activity.
  • N2 Substituent: A 2-morpholinoethyl group, introducing a polar, cyclic amine that enhances solubility.

Comparisons with analogs: 1. Antiviral Oxalamides (): - Compound 13: N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. - Replaces oxazolidinone with acetylpiperidine and thiazole rings. - Higher molecular weight (479.12 vs. ~450 estimated for the target) but lower yield (36%) . - Compound 15: N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide. - Uses a pyrrolidine-thiazole hybrid core. The 4-chlorophenyl group mirrors the target’s 4-chlorobenzoyl but lacks the oxazolidinone’s rigidity. Shows 53% yield and 95% purity .

Umami Flavor Agonists () :

  • S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

  • Features aromatic methoxy and pyridine groups. Lacks heterocyclic cores but shares the oxalamide backbone. Notably, S336 and analog S5456 () showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituent-dependent off-target effects .

SCD1 Inhibitors () :

  • Compound 20 (N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) :

  • Substitutes N1 with 3-chlorophenyl and N2 with 4-methoxyphenethyl. Demonstrates how aryl substituents (e.g., chloro vs. methoxy) modulate activity. Yield: 33% .

Adamantyl-Based Oxalamides () :

  • Compound 10 (N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide) :

  • Incorporates a bulky adamantyl group and 4-chlorobenzyloxy. Highlights the role of steric hindrance and halogenation in stability and binding .

Tabulated Comparison of Key Oxalamide Derivatives

Compound ID/Name N1 Substituent N2 Substituent Molecular Weight (M+H+) Yield (%) Purity (%) Key Activity/Notes Reference
Target Compound 3-(4-Chlorobenzoyl)oxazolidin-2-ylmethyl 2-Morpholinoethyl ~450–470 (estimated) N/A N/A N/A N/A
Compound 13 () Acetylpiperidinyl-thiazolylmethyl 4-Chlorophenyl 479.12 36 90.0 Antiviral
Compound 15 () Pyrrolidinyl-thiazolylmethyl 4-Chlorophenyl 423.27 53 95.0 Antiviral
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A N/A N/A Umami agonist
Compound 20 () 3-Chlorophenyl 4-Methoxyphenethyl 333.1 33 N/A SCD1 inhibition
Compound 10 () Adamant-2-yl 4-Chlorobenzyloxy 448.9 (HRMS) N/A >90 Structural stability

常见问题

Q. Methodology :

  • Synthesize analogs via parallel synthesis .
  • Compare IC₅₀ values across ≥3 cell lines to confirm trends .

How can contradictions in biological data be resolved?

Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2.1 µM in HeLa vs. 15.3 µM in HEK293):

  • Hypothesis : Off-target effects in non-cancerous cells.
  • Validation Steps :
    • Proteome Profiling (Kinobeads): Identify off-target kinases .
    • Transcriptomics : Compare gene expression changes in sensitive vs. resistant cells .
    • Dose-Response in 3D Spheroids : Assess tumor microenvironment effects .

What strategies improve compound stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Metabolite Identification : Use liver microsomes + LC-MS/MS to detect oxidative metabolites .
  • Formulation Optimization :
    • Nanoparticle Encapsulation : PLGA nanoparticles enhance plasma half-life .
    • Lyophilization : Stabilize for long-term storage .

How can computational modeling guide further optimization?

Q. Approaches :

  • QSAR Models : Corrogate logP, polar surface area, and IC₅₀ values from analogs .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .
  • ADMET Prediction : Use SwissADME to optimize solubility and reduce hepatotoxicity .

Validation : Synthesize top-ranked virtual hits and test in vitro .

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